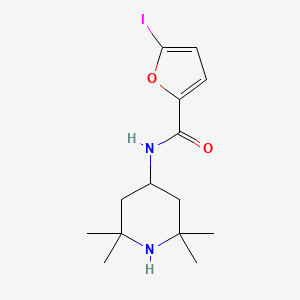

5-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide

Description

5-Iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core substituted with an iodine atom at the 5-position and a 2,2,6,6-tetramethylpiperidin-4-yl (TMP) group on the amide nitrogen. This structure combines three pharmacologically relevant motifs:

- Furan ring: A heterocyclic scaffold known for its role in bioactive molecules, often contributing to metabolic stability and hydrogen-bonding interactions .

- Iodo substituent: The heavy halogen at position 5 may enhance binding affinity through halogen bonding and influence lipophilicity .

- TMP group: A sterically hindered amine that improves solubility and resistance to oxidative degradation, commonly used in fluorescent probes and stabilizers .

The compound’s molecular weight (calculated as ~406.25 g/mol) and logP (estimated >3) suggest moderate lipophilicity, favoring membrane permeability.

Properties

IUPAC Name |

5-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21IN2O2/c1-13(2)7-9(8-14(3,4)17-13)16-12(18)10-5-6-11(15)19-10/h5-6,9,17H,7-8H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYHBILJLKPJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(O2)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Iodine Atom: The iodine atom is introduced via electrophilic iodination, often using iodine or iodine monochloride as the iodinating agent.

Attachment of the Tetramethylpiperidine Moiety: This step involves the formation of an amide bond between the furan ring and the tetramethylpiperidine moiety, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, thiols, or amines under mild conditions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Deiodinated furan derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The iodine atom and the furan ring can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The tetramethylpiperidine moiety may also contribute to the compound’s overall biological activity by enhancing its stability and solubility.

Comparison with Similar Compounds

Furan vs. Other Heterocycles

Halogen Substituents

- Iodo (Target) vs. Bromo/Chloro : Iodine’s larger van der Waals radius and polarizability may strengthen halogen bonding with targets like kinases or neurotransmitter receptors, as seen in halogenated sulfonamides . Chloro and bromo analogs prioritize cost-effectiveness but offer weaker halogen bonding .

Amide Nitrogen Modifications

- TMP Group (Target) : The 2,2,6,6-tetramethyl substitution creates a rigid, lipophilic environment, reducing metabolic oxidation and enhancing blood-brain barrier penetration compared to unhindered piperidines .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Halogen | Amine Group |

|---|---|---|---|---|

| Target Compound | 406.25 | 3.2 | Iodo | 2,2,6,6-Tetramethylpiperidine |

| N-[2-(4-Phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide | 378.40 | 2.8 | None | 4-Phenylpiperazine |

| 5-Bromo-N-(2,2,6,6-TMP)benzenesulfonamide | 405.35 | 3.5 | Bromo | 2,2,6,6-Tetramethylpiperidine |

Biological Activity

Overview

5-iodo-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of carboxamides. Its unique structure incorporates an iodine atom, a furan ring, and a tetramethylpiperidine moiety, which contribute to its potential biological activities. This compound has attracted attention in medicinal chemistry for its possible therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Iodine Atom : Conducted via electrophilic iodination using iodine or iodine monochloride.

- Attachment of the Tetramethylpiperidine Moiety : This is done by forming an amide bond with coupling reagents like EDCI or DCC in the presence of a base.

The compound's molecular formula is CHNOI, and its structure can be represented as follows:

The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The iodine atom and furan ring may participate in biochemical interactions that affect enzyme activity or receptor binding. The tetramethylpiperidine moiety likely enhances the compound’s stability and solubility, facilitating its biological effects.

Biological Activities

Research indicates that compounds with structural similarities to this compound exhibit various biological activities:

- Anti-inflammatory Activity : Compounds in this class have been shown to inhibit inflammatory pathways. For instance, certain derivatives have demonstrated significant inhibition of caspase-1 and phospholipase A1 activities.

- Anticancer Potential : Similar compounds have exhibited cytotoxic effects against various cancer cell lines. For example, studies have reported IC values as low as 0.05 μM for certain derivatives against MDA468 cells .

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial activity against specific strains.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation into related compounds demonstrated significant cytotoxicity against human cancer cell lines with IC values ranging from 0.05 μM to 0.313 μM . This indicates that further exploration into this compound's anticancer properties could yield promising results.

Data Summary

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the tetramethylpiperidine and furan moieties .

- 19F/31P NMR : Not applicable here but critical for halogen/phosphorus analogs.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion [M+H]⁺ and isotopic patterns (iodine has a distinct 127/129 isotopic split) .

- X-ray Crystallography : Resolve steric effects of the tetramethylpiperidine group and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis?

Q. Advanced Research Focus

- Byproduct Identification :

- Use LC-MS/MS to detect low-abundance species. For example, iodinated furans may undergo hydrolysis under acidic conditions, forming carboxylic acid derivatives .

- Compare experimental ¹³C NMR shifts with DFT-calculated values to identify structural anomalies .

- Reaction Mechanism Analysis :

What computational methods are used to predict interactions between this compound and biological targets?

Q. Advanced Research Focus

- Molecular Docking :

- Employ AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors (e.g., kinases or GPCRs). The tetramethylpiperidine group’s steric bulk may limit binding pocket accessibility .

- Molecular Dynamics (MD) Simulations :

- Simulate solvated systems (water/DPPC membranes) to assess stability of ligand-target complexes over 100+ ns trajectories .

- QSAR Modeling :

- Corrogate substituent effects (e.g., iodine’s electronegativity) with activity data from analogs to predict potency .

How does the steric environment of the tetramethylpiperidine group influence reactivity and stability?

Q. Advanced Research Focus

- Steric Hindrance :

- The 2,2,6,6-tetramethyl groups create a rigid, cone-shaped structure, reducing nucleophilic attack at the piperidine nitrogen. This enhances stability in acidic media .

- Hydrogen Bonding :

- Crystal structures reveal N–H⋯O interactions between the amide and furan oxygen, stabilizing the solid-state conformation .

- Solubility Effects :

- The hydrophobic piperidine ring reduces aqueous solubility; co-solvents (e.g., DMSO) or PEGylation may improve bioavailability .

What strategies are employed to establish structure-activity relationships (SAR) for this compound?

Q. Advanced Research Focus

- Analog Synthesis :

- Biological Assays :

- Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC₅₀ values with substituent Hammett constants .

- Screen for kinase inhibition (e.g., EGFR, VEGFR2) using fluorescence polarization assays .

How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

- Validation of Force Fields :

- Re-parameterize MD force fields using experimental crystal structure data to improve binding energy predictions .

- Meta-Analysis of SAR Data :

- Apply machine learning (e.g., Random Forest) to identify outliers in bioactivity datasets caused by unaccounted factors (e.g., membrane permeability) .

- Proteolysis Studies :

- Use surface plasmon resonance (SPR) to measure binding kinetics and validate docking-predicted dissociation constants .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Basic Research Focus

- Purification at Scale :

- Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) to reduce solvent waste .

- Iodine Handling :

- Process Analytical Technology (PAT) :

- Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.